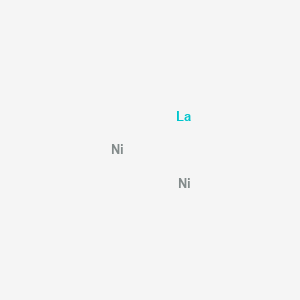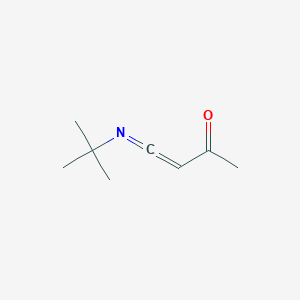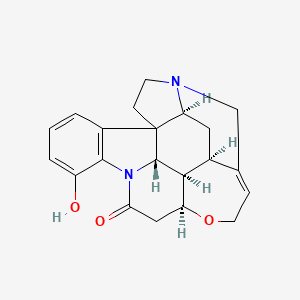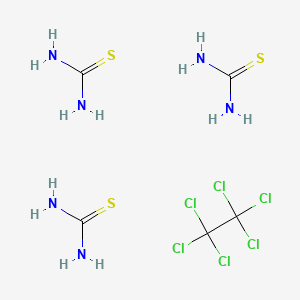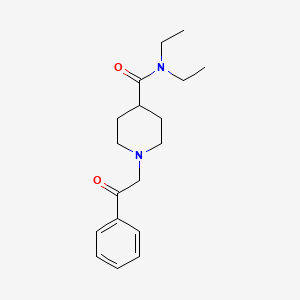
N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenacyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenacyl halides under controlled conditions. One common method includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is first prepared by reacting appropriate starting materials, such as piperidine or its derivatives, with suitable reagents.
Introduction of the Phenacyl Group: The phenacyl group is introduced by reacting the piperidine derivative with a phenacyl halide (e.g., phenacyl chloride) in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Key pathways involved include:
Receptor Binding: The compound may interact with receptors on cell surfaces, triggering signaling cascades.
Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
- N,N-Diethyl-1-methyl-4-piperidinecarboxamide
- N,N-Diethyl-1-phenyl-4-piperidinecarboxamide
- N,N-Diethyl-1-benzyl-4-piperidinecarboxamide
Comparison: N,N-Diethyl-1-phenacyl-piperidine-4-carboxamide is unique due to the presence of the phenacyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological activities. The phenacyl group enhances its potential for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
6936-89-6 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N,N-diethyl-1-phenacylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N2O2/c1-3-20(4-2)18(22)16-10-12-19(13-11-16)14-17(21)15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Clave InChI |
YQPRODWRSYKFTQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1CCN(CC1)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


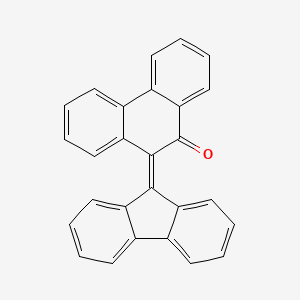
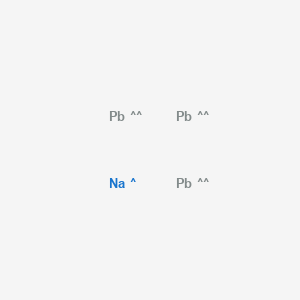
![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)

![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
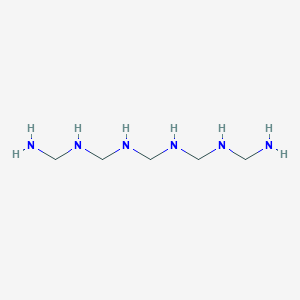
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

